N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide
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Overview
Description
N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and an imidazo[1,2-A]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the imidazo[1,2-A]pyridine core, followed by the introduction of the hydroxy and methoxyphenyl groups through substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of azide or other substituted products.
Scientific Research Applications
N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and methoxyphenyl groups play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Known for its antioxidant properties.
4-Hydroxy-3-methoxyphenylacetone: Used in the synthesis of various pharmaceuticals.
4-Hydroxy-3-methoxyphenylglycol: A metabolite of norepinephrine with biological significance.
Uniqueness
N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide is unique due to its imidazo[1,2-A]pyridine core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-18(23-11-5-4-6-17(23)22-14)19(24)21-13-20(2,25)12-15-7-9-16(26-3)10-8-15/h4-11,25H,12-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGGPSGAMCVWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C)(CC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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